molecular formula C18H15N3O3 B2927900 N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 946360-07-2

N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2927900
CAS No.: 946360-07-2
M. Wt: 321.336
InChI Key: AHJVZYLHBBRVNJ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.336. The purity is usually 95%.
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Scientific Research Applications

Antitumor Applications

Research has focused on the antitumor potential of phenyl-substituted derivatives of quinoline carboxamides. One study highlighted the synthesis and evaluation of phenylquinoline-8-carboxamides, identifying several compounds with solid tumor activity. The study found that certain derivatives demonstrated significant in vivo antitumor activity, suggesting their potential as minimal DNA-intercalating agents for cancer treatment (Atwell, Baguley, & Denny, 1989).

Synthesis and Evaluation for Anticancer Properties

Another study focused on the synthesis and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents. It reported the structural confirmation of these derivatives via X-ray crystallographic study, revealing the importance of the cis conformation of the amide bond due to intramolecular hydrogen bonding, potentially contributing to their anticancer activity (Matiadis et al., 2013).

Investigation into Regioselectivity and Pharmacological Activities

The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been explored, highlighting the relevance of the carboxamide unit at carbon C-3 of the 4-oxoquinoline core for various biological activities. This work employed DFT methods to investigate reaction paths and acid/base behavior, contributing to our understanding of the structural requirements for biological activity (Batalha et al., 2019).

Development of Derivatives for Further Biological Evaluation

Research has also been conducted on the synthetic methodology and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives. These studies aim to explore the pharmacological activities of newly synthesized compounds, laying the groundwork for future investigations into their potential applications (Zaki, Radwan, & El-Dean, 2017).

Mechanism of Action

Target of Action

The primary target of N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .

Mode of Action

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide acts as a selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

Similar compounds like acetaminophen have been shown to have good oral bioavailability . The compound is likely to be metabolized in the liver, and its metabolites are likely to be excreted in the urine .

Result of Action

The inhibition of COX-2 by N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, factors such as pH and temperature can affect its stability .

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11(22)20-12-6-8-13(9-7-12)21-18(24)15-10-19-16-5-3-2-4-14(16)17(15)23/h2-10H,1H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJVZYLHBBRVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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